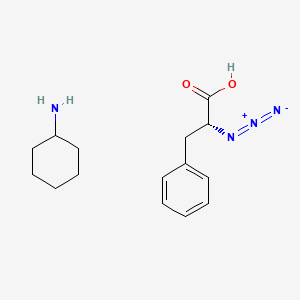
D-azidophenylalanine CHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-azidophenylalanine CHA salt is a compound that combines the properties of an azido group, a phenyl group, and a cyclohexylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-azidophenylalanine CHA salt typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2R)-2-azido-3-phenylpropanoic acid and cyclohexanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is typically maintained at room temperature to ensure optimal yield.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
D-azidophenylalanine CHA salt undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to form amines using reducing agents such as hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: The major products formed include nitro derivatives of the original compound.
Reduction: The major products formed include amine derivatives.
Substitution: The major products formed include substituted phenyl derivatives.
科学研究应用
Chemical Biology and Protein Engineering
D-azidophenylalanine is widely recognized for its bioorthogonal reactivity, which allows for selective labeling and modification of proteins without interfering with natural biological processes. Its azide group enables reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool for:
- Site-Selective Protein Labeling : The incorporation of D-azidophenylalanine into proteins facilitates the attachment of various probes, including fluorescent dyes and biotin, enabling visualization and purification of proteins in complex biological systems .
- Photochemical Applications : The azide functional group can be activated by UV light to generate reactive nitrene species, leading to cross-linking within proteins. This property has been exploited to control the fluorescence of proteins like GFP and mCherry .
Table 1: Key Applications in Chemical Biology
| Application | Description |
|---|---|
| Site-Selective Labeling | Attaching probes to proteins for visualization and purification |
| Photochemical Control | Modifying protein properties through UV-induced cross-linking |
| Bioorthogonal Reactions | Enabling selective reactions in living systems without disrupting function |
Synthesis and Safety Considerations
The synthesis of D-azidophenylalanine is notable for its scalability and cost-effectiveness. However, safety concerns have been raised due to the compound's explosive characteristics when isolated in crystalline form. Research indicates that while the synthesis process itself can be conducted safely, precautions should be taken to avoid long-term storage of the compound .
Table 2: Synthesis Overview
| Synthesis Method | Characteristics |
|---|---|
| Cu(I)-Catalyzed Azidation | Reliable and scalable method; requires careful handling due to explosion risk |
| Chromatography-Free Synthesis | Cost-effective approach that simplifies purification |
Material Science Applications
Recent studies have highlighted the potential of D-azidophenylalanine in developing novel materials. For instance, it has been utilized in creating polymeric materials with enhanced properties through the incorporation of azide functionalities:
- Nanocomposites : The integration of D-azidophenylalanine into nanocomposites with gold and silica nanoparticles has shown promising antimicrobial activity against multidrug-resistant bacteria .
Table 3: Material Science Applications
| Application | Description |
|---|---|
| Nanocomposite Development | Enhanced antibacterial properties when combined with nanoparticles |
| Polymer Functionalization | Creation of advanced materials with specific functional properties |
Case Studies
Several case studies illustrate the practical applications of D-azidophenylalanine:
- Fluorescent Protein Modification : Researchers have successfully incorporated D-azidophenylalanine into GFP variants, allowing for controlled photochemical modifications that alter fluorescence characteristics, enhancing their utility in live-cell imaging .
- Antimicrobial Nanocomposites : A study demonstrated that D-azidophenylalanine-based surfactants combined with nanoparticles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential in medical applications .
作用机制
The mechanism of action of D-azidophenylalanine CHA salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and materials science. The phenyl and cyclohexylamine moieties contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
(2R)-2-azido-3-phenylpropanoic acid: Lacks the cyclohexylamine moiety.
Cyclohexanamine: Lacks the azido and phenyl groups.
(2R)-2-azido-3-phenylpropanoic acid;cyclohexylamine: Similar structure but with a different amine group.
Uniqueness
D-azidophenylalanine CHA salt is unique due to the combination of its azido, phenyl, and cyclohexylamine groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H22N4O2 |
|---|---|
分子量 |
290.36 |
同义词 |
cyclohexanaminium (S)-2-azido-3-phenylpropanoate; N3-Phe-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















